1-Methylindolin-5-amine Hydrochloride: Comprehensive Chemical Profiling, Synthesis, and Pharmaceutical Applications
1-Methylindolin-5-amine Hydrochloride: Comprehensive Chemical Profiling, Synthesis, and Pharmaceutical Applications
Executive Summary
In the landscape of modern drug discovery, functionalized indolines serve as privileged scaffolds for the development of targeted therapeutics. 1-Methylindolin-5-amine hydrochloride (and its free base counterpart) is a critical synthetic intermediate utilized in the design of highly specific enzyme inhibitors and protein-protein interaction (PPI) modulators. This technical guide provides an in-depth analysis of its chemical identity, validated synthetic methodologies, and its mechanistic role in cutting-edge pharmacological applications, including oncology and virology.
Chemical Identity and Nomenclature
A common challenge in the procurement and synthesis of indoline derivatives is the disambiguation of salt forms. The free base, mono-hydrochloride, and di-hydrochloride variants possess distinct Chemical Abstracts Service (CAS) registry numbers and solubility profiles, which directly impact formulation and downstream synthetic steps.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 1-Methyl-2,3-dihydro-1H-indol-5-amine hydrochloride |
| Common Synonyms | 1-Methyl-5-aminoindoline HCl; 5-Amino-1-methylindoline HCl |
| CAS Number (Free Base) | 64180-07-0[1] |
| CAS Number (Mono-HCl) | 1241034-60-5[2] |
| CAS Number (Di-HCl) | 1240527-25-6[3] |
| Molecular Formula | C9H12N2 · HCl |
| Molecular Weight | 148.20 g/mol (Free Base) / ~184.66 g/mol (Mono-HCl) |
| Appearance | Off-white to light beige solid[4] |
Synthetic Methodologies & Protocols
The synthesis of 1-methylindolin-5-amine typically begins with the nitration of 1-methylindoline, followed by the chemoselective reduction of the nitro group. The choice of reduction methodology is critical: harsh conditions can lead to the cleavage of the indoline ring or unwanted demethylation.
Causality in Experimental Design
For optimal yield and purity, catalytic transfer hydrogenation using Hydrazine hydrate ( N2H4⋅H2O ) and Raney Nickel is preferred over high-pressure H2 gas or standard Palladium on Carbon (Pd/C). Hydrazine acts as an efficient hydrogen donor, while Raney Nickel provides a highly active surface area that selectively reduces the nitro group at mild reflux temperatures without disturbing the heterocyclic core[5]. Subsequent salification with anhydrous HCl ensures the oxidative stability of the electron-rich aniline moiety.
Step-by-Step Protocol: Synthesis and Salification
Step 1: Reaction Setup
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Suspend 15.9 mmol of 1-methyl-5-nitroindoline in 60 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
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Self-Validation: Ensure the starting material is fully dissolved or uniformly suspended before catalyst addition to prevent localized thermal spikes.
Step 2: Chemoselective Reduction
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Add 80 mmol (approx. 5 equivalents) of hydrazine hydrate to the mixture.
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Carefully add approximately 400 mg of active Raney Nickel catalyst. (Safety Note: Raney Nickel is highly pyrophoric; keep wet and handle under an inert atmosphere).
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Heat the reaction mixture to reflux (approx. 78°C) for 5 hours[5].
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Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexane eluent. The reaction is complete when the distinct yellow spot of the nitro compound is entirely consumed.
Step 3: Catalyst Removal and Isolation
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Cool the mixture to 23°C (room temperature).
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Filter the mixture through a pad of Celite to remove the Raney Nickel. Wash the filter cake with additional absolute ethanol.
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Concentrate the filtrate under reduced pressure to yield the crude free base (1-methylindolin-5-amine) as a dark yellow/beige powder[5].
Step 4: Salification (Hydrochloride Formation)
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Dissolve the crude free base in a minimal volume of anhydrous diethyl ether or methanol.
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Cool the solution to 0°C using an ice bath. Causality: Low temperatures mitigate the exothermic nature of acid-base reactions and prevent oxidative degradation of the amine.
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Dropwise, add 1.05 equivalents of a 1M HCl solution in diethyl ether.
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Filter the resulting precipitate, wash with cold anhydrous ether, and dry under vacuum to obtain 1-methylindolin-5-amine hydrochloride.
Workflow for the synthesis and salification of 1-Methylindolin-5-amine hydrochloride.
Pharmacological Applications & Mechanisms of Action
1-Methylindolin-5-amine hydrochloride is not a standalone therapeutic but a highly versatile pharmacophore building block. Its incorporation into larger molecular frameworks has yielded potent candidates across three distinct therapeutic domains.
Oncology: BCL6 BTB Domain Inhibition
In Chronic Myeloid Leukemia (CML), the oncogenic BCR-ABL1 tyrosine kinase induces the disease, but Tyrosine Kinase Inhibitors (TKIs) often fail to eradicate Leukemia-Initiating Cells (LICs), leading to relapse. The BCL6 proto-oncogene acts as a critical downstream effector for the self-renewal of these LICs.
Derivatives synthesized using 1-methylindolin-5-amine have been identified as potent inhibitors of the BCL6 BTB domain [6].
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Mechanism: These compounds bind directly to the BCL6 BTB domain, physically blocking its protein-protein interaction with essential corepressors such as SMRT/NCOR and BCOR.
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Outcome: The disruption of this repressor complex leads to the reactivation of apoptotic genes, effectively targeting and eradicating CML-initiating cells that are otherwise resistant to standard chemotherapy[6].
Mechanism of BCL6 BTB domain inhibition by 1-methylindolin-5-amine derivatives in CML.
Virology: Flavivirus Replication Inhibition
Beyond oncology, the 1-methylindolin-5-amine scaffold is utilized in the synthesis of novel isoquinolinone derivatives [7].
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Mechanism: These derivatives exhibit highly selective antiviral activity against RNA viruses belonging to the Flaviviridae family, most notably the Hepatitis C Virus (HCV). They function by inhibiting viral replication machinery, presenting a viable pathway for non-nucleoside viral polymerase or protease inhibition[7].
Immunology: NO-Synthase Inhibition and ROS Scavenging
Excessive production of Nitric Oxide (NO) and Reactive Oxygen Species (ROS) is a hallmark of severe inflammatory, autoimmune, and neurodegenerative diseases.
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Mechanism: 4 incorporating 1-methyl-5-aminoindoline act as dual-action therapeutics. They selectively inhibit NO-synthase enzymes while simultaneously scavenging free ROS[4]. This dual mechanism is highly valuable for developing treatments for conditions like Crohn's disease, multiple sclerosis, and acute respiratory distress[4].
Conclusion
1-Methylindolin-5-amine hydrochloride is a high-value synthetic intermediate characterized by its robust reactivity and structural utility. By adhering to strict, self-validating synthetic protocols—such as chemoselective catalytic transfer hydrogenation—researchers can reliably generate this compound for downstream integration. Its proven efficacy as a foundational scaffold in BCL6 BTB inhibitors, anti-Flavivirus agents, and NO-synthase modulators underscores its indispensable role in contemporary drug development.
References
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Substituted heteroaryls as inhibitors of the BCL6 BTB domain protein-protein interaction. US Patent 11518764B2. Available at: 8
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Novel inhibitors of flavivirus replication. WO Patent 2010055164A2. Available at: 9
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Novel amidine derivatives, their preparation and application as medicines and pharmaceutical compositions containing same. EP Patent 1115719B1. Available at: 4
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1-Methylindolin-5-amine hydrochloride (CAS 1241034-60-5). Capot Chemical. Available at: 2
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5-Amino-1-methylindoline 97% (CAS 64180-07-0). Guidechem. Available at: 10
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